4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one

Descripción general

Descripción

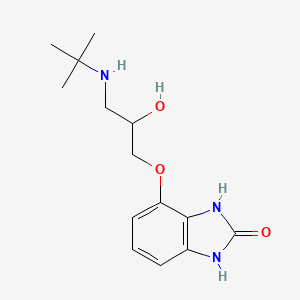

CGP 12177 is a benzimidazole that is benzimidazol-2-one substituted at position 4 by a 3-(tert-butylamino)-2-hydroxypropoxy group. It has a role as a beta-adrenergic antagonist. It is a member of benzimidazoles, an aromatic ether, a secondary amino compound and a secondary alcohol.

Actividad Biológica

4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one, also known as CGP 12177, is a compound of significant interest in pharmacology due to its diverse biological activities. This benzimidazole derivative has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and its interaction with various biological targets.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C14H21N3O3

- Molecular Weight : 273.34 g/mol

It features a benzimidazole core substituted at the 4-position with a 3-(tert-butylamino)-2-hydroxypropoxy group, which contributes to its biological activity.

Research indicates that CGP 12177 acts primarily as a selective β-adrenergic receptor modulator. Its mechanism includes:

- Inhibition of Acetylcholinesterase (AChE) : CGP 12177 has shown potential in inhibiting AChE, an enzyme crucial for neurotransmission. This inhibition may contribute to neuroprotective effects against conditions such as Alzheimer's disease .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in neuronal cells .

Inhibition Studies

The biological activity of CGP 12177 has been evaluated through various pharmacological studies:

Kinetic Studies

Kinetic analysis has revealed that CGP 12177 exhibits mixed-type reversible inhibition for both AChE and BChE. The constants for AChE are (competitive component) and (noncompetitive component) .

Case Studies

- Neuroprotection in Animal Models : In studies involving rodent models of Alzheimer’s disease, CGP 12177 demonstrated the ability to reduce Aβ aggregation and protect neurons from reactive oxygen species (ROS) induced by oxidative stress .

- Clinical Implications : The compound's favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests potential for therapeutic use in neurodegenerative disorders, particularly due to its good blood-brain barrier permeability and moderate cardiac toxicity risk .

Aplicaciones Científicas De Investigación

Radioligand for Positron Emission Tomography (PET)

CGP 12177 is primarily recognized for its application in positron emission tomography (PET) imaging of beta-adrenergic receptors (β-ARs). These receptors are critical in various physiological processes, including:

- Cardiovascular regulation : β-ARs influence heart rate and blood pressure.

- Pulmonary function : They play a role in airway dynamics.

Advantages and Limitations

The compound exhibits several advantages as a PET radioligand:

- High Affinity and Selectivity : CGP 12177 binds specifically to β-ARs, facilitating clear imaging of these receptors in living subjects.

- Favorable Pharmacokinetics : The compound shows rapid uptake by target tissues, enhancing the quality of imaging results.

However, there are limitations:

- Complex Radiolabeling Process : The preparation of CGP 12177 for imaging requires specialized facilities and expertise, making it less accessible for routine use.

- Non-specificity for β-AR Subtypes : The compound does not distinguish between different β-AR subtypes, which may limit its application depending on the research focus.

Beta-Adrenergic Receptor Modulation

CGP 12177 acts as a partial agonist at beta-3 adrenergic receptors while functioning as an antagonist at beta-1 and beta-2 adrenergic receptors. This dual action suggests potential therapeutic applications in:

- Metabolic Disorders : Its ability to modulate fat metabolism through beta-3 receptor activation indicates a role in obesity management.

- Gastrointestinal Therapies : The compound's structural similarities to proton pump inhibitors suggest it may influence gastric acid secretion, making it a candidate for gastrointestinal treatments.

Synthesis and Structure

The synthesis of CGP 12177 typically involves multi-step organic synthesis techniques. A notable method includes the asymmetric synthesis of its enantiomers to enhance pharmacological profiles. The general synthetic pathway may involve:

- Formation of the benzimidazole core.

- Introduction of the tert-butylamino and hydroxypropoxy groups.

- Purification and characterization to ensure high yield and purity.

The molecular structure contributes to its unique pharmacological properties, particularly its interaction with β-ARs .

Interaction Studies

Research has focused on CGP 12177's binding affinity and activity across various adrenergic receptors. These studies reveal:

- Selective interactions with β-ARs, providing insights into its pharmacodynamics related to metabolic regulation and cardiovascular effects.

- Potential drug-drug interactions that could enhance or mitigate its effects when used alongside other pharmaceutical agents.

Análisis De Reacciones Químicas

Radiolabeling Reactions

CGP 12177 is widely used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its β-adrenoceptor binding affinity. Key labeling methods include:

Carbon-11 (11C^{11}\text{C}11C) Labeling

-

Reaction : Reductive alkylation using acetone with the desisopropyl precursor.

-

Conditions : One-pot synthesis at 35°C, catalyzed by sodium cyanoborohydride .

-

Application : PET imaging of β-adrenoceptors in cardiac and pulmonary tissues .

Fluorine-18 (18F^{18}\text{F}18F) Labeling

Table 1: Radiolabeling Methods for CGP 12177 Derivatives

| Isotope | Precursor | Reaction Type | Yield (%) | Specific Activity (Ci/mmol) |

|---|---|---|---|---|

| phosgene | Carbamoylation | 15–20 | 600–800 | |

| acetone | Reductive alkylation | 18 | 600–800 | |

| fluoroacetone | Iododestannylation | 12 | >2,000 |

Salt Formation

CGP 12177 forms stable salts for improved solubility and pharmacokinetics:

-

Hydrochloride Salt : Reacts with HCl to form 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride .

Nucleophilic Substitution

The benzimidazole nitrogen and hydroxyl group participate in nucleophilic reactions:

-

Ether Cleavage : The propoxy chain undergoes hydrolysis under acidic conditions to yield 4-hydroxybenzimidazol-2-one.

-

Amine Alkylation : The tert-butylamine group reacts with alkyl halides to form quaternary ammonium derivatives .

Hydrolysis and Stability

-

Acidic Hydrolysis : The ether bond (C-O) in the propoxy side chain cleaves at pH < 3, producing 4-hydroxybenzimidazol-2-one and 3-tert-butylamino-1,2-propanediol.

-

Basic Conditions : Stable at physiological pH but degrades slowly in strong alkaline solutions (pH > 10).

Oxidation Reactions

The hydroxyl group in the propoxy side chain oxidizes to a ketone under strong oxidizing agents (e.g., ):

-

Product : 4-(3-tert-butylamino-2-oxopropoxy)benzimidazol-2-one.

-

Significance : Alters receptor-binding affinity by eliminating hydrogen-bonding capability .

Comparative Reactivity of Derivatives

CGP 12177 derivatives exhibit modified pharmacological profiles based on structural changes:

Table 2: Reactivity and Functional Outcomes of Key Derivatives

Synthetic Pathways

The parent compound is synthesized via:

Propiedades

IUPAC Name |

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQUQWCJKFOUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001733 | |

| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81047-99-6 | |

| Record name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81047-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CGP 12177 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081047996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-12177, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89UMZ82MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CGP 12177 interact with β-adrenergic receptors?

A1: CGP 12177 exhibits complex interactions with β-ARs. While initially designed as an antagonist, it displays both antagonist and agonist properties depending on the receptor subtype, its expression levels, and the presence of other ligands. [, , , , ]

Q2: What are the downstream effects of CGP 12177 binding to β-ARs?

A2: CGP 12177 can induce various downstream effects, including:

- Stimulation of adenylyl cyclase: CGP 12177 can activate adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, particularly in brown adipose tissue (BAT). [, , , ]

- Inotropic and chronotropic effects: In cardiac tissues, CGP 12177 can induce positive inotropic and chronotropic effects, potentially through interaction with atypical β-ARs or a low-affinity state of β1-AR. [, , , , , ]

- Vasodilation: In some vascular tissues, CGP 12177 has been reported to induce relaxation, although this effect may be mediated by α1-adrenoceptor blockade rather than β-AR activation. [, , , ]

- Thermogenesis: CGP 12177 has been shown to stimulate thermogenesis in BAT, an effect attributed to β3-AR or atypical β-AR activation. [, , ]

Q3: What is the evidence for the existence of a secondary CGP 12177 binding site on β1-AR?

A4: Studies have shown that CGP 12177 can stimulate cAMP production and gene transcription in cells expressing human β1-AR. [, ] These responses are antagonized by β1-AR antagonists with lower potency than that observed for catecholamine-induced responses. This suggests that CGP 12177 may interact with a secondary, low-affinity conformation of the β1-AR. [, ] Further evidence comes from mutagenesis studies, where specific mutations in the β1-AR transmembrane domain affect the pharmacological profile of CGP 12177, supporting the existence of distinct binding conformations. []

Q4: How does negative cooperativity play a role in the actions of CGP 12177 at β1-AR?

A5: Studies using a fluorescent analog of CGP 12177 (BODIPY-TMR-CGP) show that its dissociation rate from β1-AR is enhanced in the presence of either CGP 12177 or propranolol. This effect is significantly amplified in constrained β1-AR homodimers, indicating negative cooperativity between the high-affinity and low-affinity conformations of the receptor. [] This suggests that ligand binding to one conformation influences the binding affinity of the other conformation, contributing to the complex pharmacology of CGP 12177.

Q5: What is the molecular formula and weight of CGP 12177?

A5: The molecular formula of CGP 12177 is C14H21N3O3, and its molecular weight is 279.34 g/mol.

Q6: Is there any available spectroscopic data for CGP 12177?

A6: While the provided research papers don't explicitly include detailed spectroscopic data for CGP 12177, standard spectroscopic techniques like NMR, IR, and Mass spectrometry can be used to characterize the compound.

Q7: Are there studies evaluating material compatibility and stability of CGP 12177?

A7: The provided research primarily focuses on the pharmacological aspects of CGP 12177. For information on material compatibility and stability, dedicated stability studies would be needed, investigating its performance under various storage conditions, solvents, and in combination with other materials.

Q8: Are there any established formulation strategies for CGP 12177?

A10: One study successfully prepared a high-purity, high-specific activity formulation of S-(-)-[11C]CGP-12177 for intravenous injection. The formulation was sterilized and tested for sterility and bacterial endotoxins, demonstrating its suitability for clinical evaluation of β-ARs. [] This indicates that CGP 12177 can be formulated for specific applications, but further research is needed to optimize its stability, solubility, and bioavailability for broader pharmaceutical use.

Q9: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of CGP 12177?

A9: The provided research primarily focuses on the in vitro and ex vivo characterization of CGP 12177. Limited information is available on its absorption, distribution, metabolism, and excretion (ADME). More comprehensive PK studies are needed to understand its in vivo behavior.

Q10: What are the main in vitro and in vivo models used to study CGP 12177?

A10: Various models have been employed, including:

- Cell lines: Chinese hamster ovary (CHO) cells expressing recombinant human or rat β-AR subtypes. [, , , ]

- Isolated tissues: Rat aorta, heart atria and ventricles, brown adipose tissue, colon, and intrapulmonary artery. [, , , , , , , , , , ]

- Animal models: Rats, mice, and dogs. [, , , , , , , , ]

Q11: Are there any known resistance mechanisms to CGP 12177?

A11: The provided research does not specifically address resistance mechanisms to CGP 12177. Further investigation is required to determine if resistance develops with prolonged exposure and to elucidate the potential mechanisms involved.

Q12: What is known about the toxicological profile of CGP 12177?

A12: The provided research focuses primarily on the pharmacological effects of CGP 12177 and does not provide detailed toxicological data. Dedicated studies are necessary to assess its safety profile, including potential adverse effects and long-term toxicity.

Q13: What are the main analytical methods used to characterize and quantify CGP 12177?

A13: Several methods are employed, including:

- Radioligand binding assays: Using radiolabeled CGP 12177 to characterize its binding to β-ARs. [, , , , , , ]

- Functional assays: Measuring its effects on adenylyl cyclase activity, contractile force, and other physiological parameters. [, , , , , , , , , , , , , , , , , ]

- Fluorescence microscopy: Utilizing a fluorescent analog of CGP 12177 to visualize β-ARs in cells and tissues. []

Q14: What is known about the environmental impact and degradation of CGP 12177?

A14: The provided research does not address the environmental impact and degradation of CGP 12177. Ecotoxicological studies are needed to assess its potential effects on the environment and to develop strategies for mitigating any negative impacts.

Q15: Are there any alternatives or substitutes to CGP 12177 for research and clinical applications?

A19: Yes, other β-AR ligands with different pharmacological profiles exist, including selective β3-AR agonists like CL 316243 and BRL 37344, and non-conventional partial agonists like cyanopindolol. [, , , , , , ] The choice of the most suitable ligand depends on the specific research question or clinical application.

Q16: What are the key milestones and contributions of CGP 12177 research to the field?

A16: CGP 12177 research has contributed significantly to:

- Understanding of β-AR pharmacology: Revealing the complexity of β-AR signaling and highlighting the existence of atypical β-ARs and multiple receptor conformations. [, , , , , , , , , , , ]

- Development of new β-AR ligands: Providing insights for the design of more selective and potent β-AR ligands for therapeutic applications. []

- Exploration of potential therapeutic targets: Suggesting novel therapeutic approaches for obesity, cardiovascular disease, and other conditions. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.